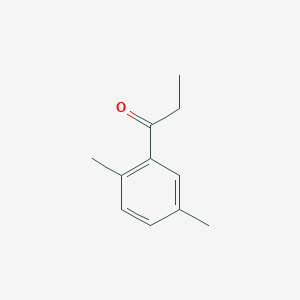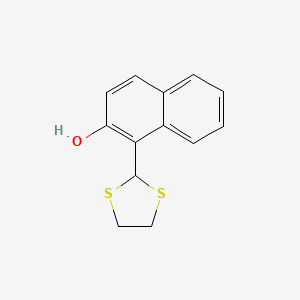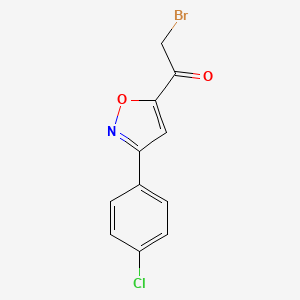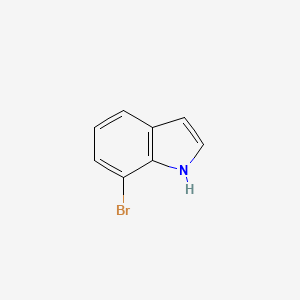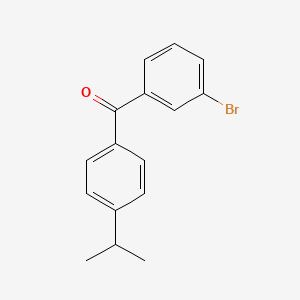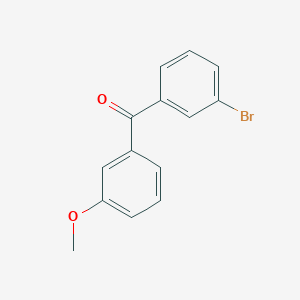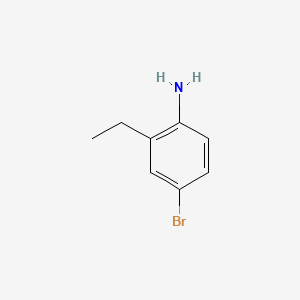
4-Bromo-2-ethylaniline
Overview
Description
4-Bromo-2-ethylaniline (BEA) is an organic compound consisting of a benzene ring with a bromine atom and an ethyl group attached to the aniline nitrogen atom. It is a colorless liquid with a sweet, pungent odor and is used in a variety of applications, including industrial synthesis, pharmaceuticals, and oil refining. BEA is also used in the laboratory for a variety of experiments, such as the synthesis of other compounds, the study of chemical reactions, and the analysis of biological samples.
Scientific Research Applications
Synthesis and Antimicrobial Activity
4-Bromo-2-ethylaniline has been utilized in the synthesis of various compounds with potential antimicrobial properties. For example, its derivatives have been synthesized and characterized, showing promising results in antimicrobial activity screening. This includes the synthesis of substituted phenyl azetidines, which have been evaluated for their effectiveness against various microbial strains (Doraswamy & Ramana, 2013).
Biological Activities of Derivative Compounds
The compound has also been used in the formation of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, which have been tested for their biological activities. These synthesized compounds, including their derivatives, have shown significant broad antibacterial activity against various strains of both gram-positive and gram-negative bacteria. Additionally, some derivatives exhibited notable antifungal activity (Abdel‐Wadood et al., 2014).
Spectroscopic and Structural Analysis
This compound derivatives have been synthesized and analyzed using various techniques like spectroscopy and X-ray diffraction. These studies focus on understanding the intermolecular interactions and chemical properties of the compounds, which are crucial for developing new materials with specific characteristics. Such analyses also include studies on molecular electrostatic potential, nonlinear optical properties, and reactivity parameters (Demircioğlu et al., 2019).
Synthesis of Indoles
In the field of organic synthesis, this compound has been involved in reactions leading to the formation of indoles, which are important compounds in medicinal chemistry. The synthesis process typically involves palladium-assisted reactions, demonstrating the compound’s utility in complex organic synthesis procedures (Kasahara et al., 1986).
Preparation of Pharmaceutical Intermediates
It has been used in preparing pharmaceutical intermediates, such as ethyl 4-bromo-2-butenoate. The preparation involves processes like esterification and bromination, and such intermediates are essential in the pharmaceutical industry for the production of various drugs (Ning, 2002).
Development of Semiconducting Polymer Blends
In the field of materials science, 4-bromoanisole, a related compound, has been used as an additive to control the phase separation and crystallization in semiconducting polymer blends. This has applications in the improvement of organic photovoltaic devices (Liu et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-2-ethylaniline is a potent and selective inhibitor of protein tyrosine phosphatase 1B . Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a key role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This binding inhibits the enzyme’s activity, preventing it from removing phosphate groups from phosphorylated tyrosine residues on proteins .
Biochemical Pathways
The inhibition of protein tyrosine phosphatase 1B by this compound can affect multiple biochemical pathways. For instance, it can influence the insulin signaling pathway, which plays a crucial role in regulating glucose homeostasis. By inhibiting protein tyrosine phosphatase 1B, this compound can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein tyrosine phosphatase 1B. This inhibition can lead to enhanced insulin sensitivity and improved glucose homeostasis, making this compound a potential therapeutic agent for type 2 diabetes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either facilitate or hinder the compound’s interaction with its target .
properties
IUPAC Name |
4-bromo-2-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOZNQPHTIGMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384229 | |
| Record name | 4-Bromo-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45762-41-2 | |
| Record name | 4-Bromo-2-ethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45762-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



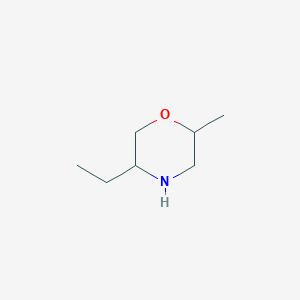

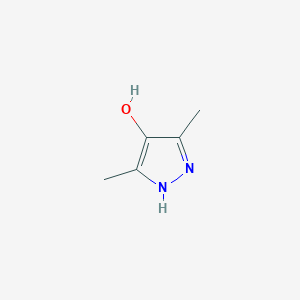
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)
